molecular formula C17H23ClFN3O2 B2486547 (3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride CAS No. 2418596-99-1

(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride

Cat. No.: B2486547
CAS No.: 2418596-99-1
M. Wt: 355.84
InChI Key: WSVVCQIAVGDZNS-SQQLFYIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H23ClFN3O2 and its molecular weight is 355.84. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. For example, the study on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist in humans revealed insights into the metabolic pathways and excretion patterns of pharmacologically active compounds, emphasizing the importance of such research in drug development (Shaffer et al., 2008). Similar investigations on other compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, further illustrate how detailed pharmacokinetic profiles inform the safety and efficacy profiles of new drugs (Renzulli et al., 2011).

Drug Metabolism and Potential Toxicity

Research on drug metabolism not only helps in understanding how a drug is processed in the body but also in identifying potential metabolites that could contribute to efficacy or toxicity. For instance, studies on the metabolism of di-iso-nonylphthalate (DINP) in humans after oral dosing highlight the role of metabolic profiling in assessing exposure and potential health impacts of chemical substances (Koch & Angerer, 2007).

Investigations into Drug Efficacy and Safety

Clinical and preclinical studies are fundamental to determining the therapeutic potential and safety of new compounds. Research into the effects of various pharmacological agents on human health, such as the study on the analgesic efficacy and safety of flupirtine in patients with cancer pain (Scheef & Wolf-Gruber, 1985), showcases the diverse applications of scientific research in developing new treatment options.

Metabolite Identification and Characterization

Identifying and characterizing metabolites is crucial for understanding the full range of a drug's effects. For example, the study on the absorption, distribution, metabolism, and excretion of KAE609, a new antimalarial agent, underscores the importance of comprehensive metabolite profiling in the drug development process (Huskey et al., 2016).

Properties

IUPAC Name

(3aR,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2.ClH/c18-13-7-11(9-19)4-5-12(13)10-20-16(23)17-6-2-1-3-14(17)21-15(22)8-17;/h4-5,7,14H,1-3,6,8-10,19H2,(H,20,23)(H,21,22);1H/t14-,17+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVCQIAVGDZNS-SQQLFYIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC(=O)NC2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.